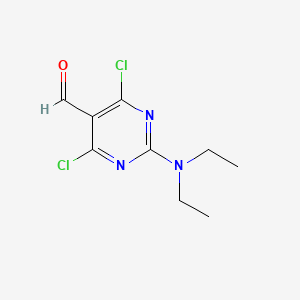

4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde

Description

Properties

CAS No. |

111953-91-4 |

|---|---|

Molecular Formula |

C9H11Cl2N3O |

Molecular Weight |

248.11 g/mol |

IUPAC Name |

4,6-dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H11Cl2N3O/c1-3-14(4-2)9-12-7(10)6(5-15)8(11)13-9/h5H,3-4H2,1-2H3 |

InChI Key |

DPLGWONNJCISKN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=C(C(=N1)Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4,6-Dihydroxypyrimidine-5-carbaldehyde

Reagents and Conditions: Phosphorus oxychloride (POCl3) is the preferred chlorinating agent, often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. The reaction is typically conducted at low temperatures (0–5 °C) during reagent addition, followed by refluxing at 120–135 °C for several hours (3–4 h).

Procedure: 4,6-Dihydroxypyrimidine-5-carbaldehyde is added portion-wise to the cooled POCl3/DMF mixture under nitrogen atmosphere. After completion, the reaction mixture is quenched by pouring into ice water, and the product is extracted with organic solvents such as diethyl ether or ethyl acetate.

Yield and Purity: Yields range from 40% to 70% depending on scale and purification methods. The product is typically obtained as a pale yellow to white solid with characteristic ^1H NMR signals at δ ~10.4 ppm (aldehyde proton) and δ ~8.9 ppm (pyrimidine proton).

Introduction of the Diethylamino Group at Position 2

Reagents and Conditions: The 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate undergoes nucleophilic aromatic substitution with diethylamine. This reaction is generally performed in anhydrous solvents such as chloroform or dichloromethane at 0 °C to room temperature.

Procedure: Diethylamine is added slowly to a solution of 4,6-dichloro-5-pyrimidinecarbaldehyde with a base such as triethylamine to neutralize the generated HCl. The mixture is stirred for 30 minutes to several hours, followed by aqueous workup and purification by column chromatography.

Yield: High yields (~84–95%) of 4,6-dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde are reported, with the product isolated as a solid or oil depending on conditions.

Alternative Routes via Formamido or Oxime Intermediates

Some methods involve preparing 2-amino-4,6-dichloro-5-formamidopyrimidine intermediates by formylation of diethyl malonate derivatives followed by cyclization with guanidinium salts and chlorination.

Another approach uses 4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime as a precursor, which upon chlorination with POCl3 yields the dichloropyrimidine aldehyde, avoiding toxic oxidants like perosmic anhydride.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dihydroxypyrimidine-5-carbaldehyde | POCl3, DMF, 0–5 °C addition, reflux 3–4 h | 4,6-Dichloro-pyrimidine-5-carbaldehyde | 40–70 | Industrially scalable, moderate toxicity |

| 2 | 4,6-Dichloro-pyrimidine-5-carbaldehyde | Diethylamine, Et3N, CHCl3, 0 °C to RT | This compound | 84–95 | High yield, mild conditions |

| 3 | Diethyl malonate derivatives | Nitrosation, reduction, formylation, cyclization, chlorination | 2-Amino-4,6-dichloro-5-formamidopyrimidine (intermediate) | Variable | Multi-step, complex but useful for analogs |

| 4 | 4,6-Dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime | POCl3 chlorination, mild conditions | 4,6-Dichloropyrimidine-5-acetaldehyde | ~70 | Avoids toxic oxidants, environmentally friendly |

The use of POCl3 with DMF as a catalyst is a well-established, efficient chlorination method that balances yield and operational safety.

Avoidance of highly toxic oxidants such as perosmic anhydride improves environmental and industrial safety profiles.

The nucleophilic substitution with diethylamine proceeds smoothly under mild conditions, enabling high purity products suitable for further functionalization.

Fractional hydrolysis steps in some routes require careful control to minimize by-products and maximize yield.

The described methods have been validated in patent literature and academic research, demonstrating reproducibility and scalability.

The preparation of this compound is effectively achieved through a sequence of chlorination of 4,6-dihydroxypyrimidine derivatives followed by nucleophilic substitution with diethylamine. Alternative synthetic routes involving formamido or oxime intermediates provide additional flexibility and environmental benefits. The methods emphasize moderate reaction conditions, avoidance of highly toxic reagents, and good yields, making them suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alkoxides, or thiols.

Reduction Reactions: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation Reactions: The compound can participate in condensation reactions with hydrazines to form pyrazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alkoxides, and thiols.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

Condensation Reactions: Hydrazines in the presence of catalytic amounts of acids or bases are used for condensation reactions.

Major Products:

Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is 4,6-dichloro-2-(diethylamino)pyrimidine-5-methanol.

Condensation Reactions: Products include pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is significant in the development of pharmaceutical agents. Its pyrimidine structure is a core component in many biologically active molecules.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde has been investigated as a potential intermediate in the synthesis of antiviral drugs, including those targeting HIV and other viral infections. The presence of the diethylamino group enhances its solubility and bioavailability, making it a suitable candidate for drug formulation .

Anti-inflammatory Properties

Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound's structural modifications can lead to enhanced anti-inflammatory activity, making it a focus for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Methodologies

This compound serves as an important building block in organic synthesis.

Nucleophilic Substitution Reactions

The compound can undergo aromatic nucleophilic substitution reactions (S_NAr), allowing for the introduction of various nucleophiles at the pyrimidine ring. This versatility makes it valuable in synthesizing more complex molecules with diverse functional groups .

Table 1: Summary of Synthetic Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| S_NAr Reactions | Substitution with amines and alcohols | Varies |

| Claisen–Schmidt Condensation | Formation of chalcones | 20 |

| Formylation | Introduction of formyl groups | 60 |

Biological Research

The compound's biological activities extend beyond its medicinal applications.

Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has revealed insights into how modifications on the pyrimidine core affect biological activity. This knowledge is crucial for optimizing lead compounds for drug development .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents

A study synthesized several derivatives of this compound to evaluate their COX-2 inhibitory activity. Results showed promising IC50 values comparable to established NSAIDs like celecoxib, indicating potential for new drug development .

Case Study 2: Antiviral Drug Development

In another research effort, the compound was used as a precursor to synthesize antiviral agents targeting HIV. The derivatives were tested for efficacy against viral replication in vitro, showing significant promise as potential therapeutic agents .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

(a) 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

- Substituent : Methylthio (-SCH₃) at the 2-position.

- Synthesis : Prepared via Vilsmeier-Haack reaction using phosphoryl chloride and DMF, yielding 59–61% .

- Reactivity : The methylthio group undergoes oxidation to sulfone (e.g., using mCPBA) prior to nucleophilic substitution with amines . This step is critical for generating sulfone intermediates that facilitate further functionalization.

- Applications : Used in solid-phase synthesis of pyrrolopyrimidine libraries (900-membered) with ~83% purity .

(b) 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

(c) 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Substituent: Amino (-NH₂) at the 2-position.

- Reactivity: The amino group directly participates in nucleophilic reactions without requiring oxidation, enabling rapid derivatization .

Structural and Electronic Properties

| Compound | Substituent | Molecular Formula | Electron Effect | Key Reactivity |

|---|---|---|---|---|

| 4,6-Dichloro-2-(diethylamino)-5-carbaldehyde | -N(CH₂CH₃)₂ | C₉H₁₁Cl₂N₃O | Strong electron donation | Facilitates nucleophilic attack at C5; stabilizes intermediates via resonance |

| 4,6-Dichloro-2-(methylthio)-5-carbaldehyde | -SCH₃ | C₆H₄Cl₂N₂OS | Moderate electron donation | Requires oxidation for substitution; sulfone intermediates enhance leaving-group ability |

| 4,6-Dichloro-2-amino-5-carbaldehyde | -NH₂ | C₅H₃Cl₂N₃O | Strong electron donation | Direct substitution without pre-activation; rapid library synthesis |

Key Observations :

(b) Heterocycle Formation

- Methylthio analog: Key intermediate for [1,4]oxathiino[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines via cyclization with phenacyl bromides or aldehydes .

- Diethylamino analog: Predicted to form fused rings (e.g., pyrimido[4,5-d]oxazines) under mild conditions, leveraging the diethylamino group’s directing effects.

Biological Activity

4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde (CAS No. 111953-91-4) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H12Cl2N4O, with a molecular weight of 251.14 g/mol. Its structure includes two chlorine atoms at positions 4 and 6 of the pyrimidine ring and a diethylamino group at position 2, contributing to its unique properties.

| Property | Value |

|---|---|

| CAS Number | 111953-91-4 |

| Molecular Formula | C10H12Cl2N4O |

| Molecular Weight | 251.14 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various Gram-positive bacteria.

- Anticancer Properties : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

- Enzyme Inhibition : It has been investigated as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diethylamino group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of related pyrimidine compounds. Modifications to the substituents on the pyrimidine ring significantly affect potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) at positions 4 and 6 enhances biological activity.

- Amine Variations : Altering the amine group from diethyl to other alkyl or aryl groups can lead to variations in activity profiles.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

- Anticancer Activity : In vitro tests showed that treatment with this compound led to a reduction in viability of A549 human lung cancer cells by approximately 67% at a concentration of 10 µM, indicating strong anticancer potential.

- Enzyme Inhibition : Inhibitory assays revealed that the compound could effectively reduce NAPE-PLD activity by over 50% at concentrations below 100 nM.

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde?

The compound is typically synthesized via solid-phase strategies. A common approach involves sequential functionalization: bromoacetylation of a resin-bound amine, displacement with primary amines (e.g., diethylamine), and coupling with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde. Cyclization with DBU in DMF/MeOH at 90°C forms the pyrimidine core, followed by oxidation (e.g., mCPBA) and amine substitution . Modifications to the diethylamino group can be achieved by varying the amine reagent during displacement steps.

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on mass spectrometry (MS) for molecular weight verification and NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For example, the aldehyde proton in the pyrimidine-5-carbaldehyde moiety appears as a distinct singlet near δ 10.0 ppm in ¹H NMR. Crystallography (if crystalline) or HPLC-MS purity analysis (>95%) further validates structural integrity .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde at position 5 participates in nucleophilic additions (e.g., reductive amination with amines or organozinc reagents) and cyclocondensation reactions. For instance, enantioselective additions using diisopropylzinc yield chiral 5-pyrimidyl alkanols, useful in asymmetric catalysis . The aldehyde’s electrophilicity is moderated by the electron-withdrawing dichloro and diethylamino groups, requiring careful optimization of reaction conditions .

Advanced Research Questions

Q. How can competing side reactions during cyclization be minimized in solid-phase synthesis?

Cyclization with DBU in DMF/MeOH at 90°C may lead to premature resin cleavage or over-oxidation. To mitigate this:

- Use anhydrous DMF to prevent hydrolysis.

- Limit reaction time to 2–4 hours to avoid dimethylamination byproducts.

- Monitor reaction progress via LC-MS to terminate cyclization at >90% conversion .

Q. How do structural modifications at the 2-position (diethylamino vs. methylthio) influence biological activity in protein-protein interaction inhibitors?

Replacing the diethylamino group with a methylthio moiety reduces steric bulk, enhancing binding to hydrophobic pockets in α-helix mimetics. However, the diethylamino group improves solubility and cell permeability. SAR studies show that bulkier substituents (e.g., benzylthio) decrease potency due to steric clashes, while smaller groups (e.g., propylthio) balance activity and pharmacokinetics .

Q. What strategies resolve spectral ambiguities in distinguishing regioisomers of substituted pyrimidines?

- ¹H-¹³C HMBC NMR : Correlates aldehyde protons with adjacent carbons to confirm position 5 substitution.

- IR spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) differentiate from carboxylic acid derivatives.

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace reaction pathways and assign signals unambiguously .

Q. How can contradictory solubility data be addressed for this compound in different solvent systems?

Discrepancies arise from the compound’s amphiphilic nature (polar aldehyde vs. hydrophobic dichloro/diethylamino groups). Methodological recommendations:

- Use DMSO for stock solutions (high solubility at 50 mM).

- For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) to prevent precipitation.

- Measure logP experimentally via shake-flask assays (predicted logP ~2.5) to guide solvent selection .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.